![molecular formula C9H14N2S2 B14476276 3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile CAS No. 65462-84-2](/img/structure/B14476276.png)
3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile is an organic compound with the molecular formula C₈H₁₂N₂S₂. It is characterized by the presence of two cyano groups and two sulfanyl groups, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile typically involves the reaction of 3-(2-cyanoethylsulfanyl)propyltriethoxysilane with a mesoporous support such as MCM-41. The process includes immobilization on MCM-41, followed by reaction with palladium chloride in acetone, and reduction with hydrazine hydrate in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of mesoporous supports and palladium catalysts suggests that scalable methods could involve similar catalytic processes with appropriate reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of cyano groups.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile involves its interaction with various molecular targets. The cyano groups can act as electrophiles, while the sulfanyl groups can participate in nucleophilic attacks. These interactions can lead to the formation of stable complexes with enzymes or other proteins, potentially inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Cyanoethylsulfanyl)propanenitrile
- 3-(2-Cyanoethylsulfanyl)propyltriethoxysilane
- β,β’-Dicyanodiethyl sulfide
Uniqueness
3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile is unique due to the presence of two cyano and two sulfanyl groups, which provide a combination of electrophilic and nucleophilic sites. This makes it highly versatile in various chemical reactions and applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
65462-84-2 |
|---|---|
Molekularformel |
C9H14N2S2 |
Molekulargewicht |
214.4 g/mol |
IUPAC-Name |
3-[3-(2-cyanoethylsulfanyl)propylsulfanyl]propanenitrile |
InChI |
InChI=1S/C9H14N2S2/c10-4-1-6-12-8-3-9-13-7-2-5-11/h1-3,6-9H2 |
InChI-Schlüssel |
ZMTPKMSAAHLZSA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSCCC#N)CSCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


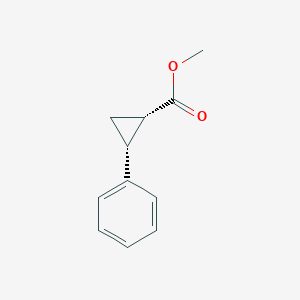
![(NE)-N-[6-chloro-2-(2-hydroxyimino-2-phenylethyl)pyridazin-3-ylidene]hydroxylamine](/img/structure/B14476202.png)
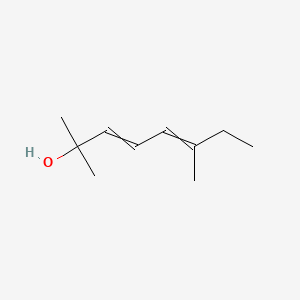

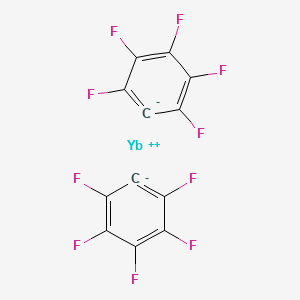
![{1-[(Propan-2-yl)oxy]ethyl}benzene](/img/structure/B14476224.png)

![Carbamic acid, [2-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14476253.png)
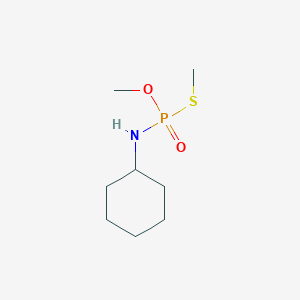
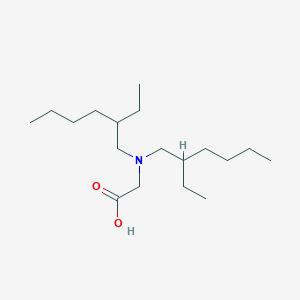

![11-Methylbicyclo[4.4.1]undecane-11-carbonitrile](/img/structure/B14476271.png)
![(8R,9S,10S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-2'H-spiro[cyclopenta[a]phenanthrene-17,3'-furan]](/img/structure/B14476280.png)
![2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14476287.png)
